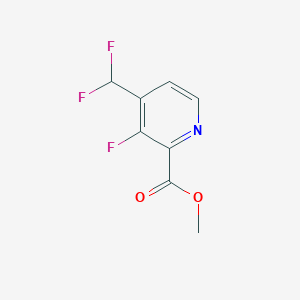
Methyl 4-(difluoromethyl)-3-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(difluoromethyl)-3-fluoropicolinate is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(difluoromethyl)-3-fluoropicolinate typically involves the introduction of difluoromethyl and fluorine groups onto a picolinate scaffold. One common method involves the difluoromethylation of a picolinate derivative using difluorocarbene reagents. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethyl)-3-fluoropicolinate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boron reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Methyl 4-(difluoromethyl)-3-fluoropicolinate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve drug properties.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides, benefiting from its stability and bioactivity.
Material Science: It is employed in the creation of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethyl)-3-fluoropicolinate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)-3-fluoropicolinate
- Methyl 4-(difluoromethyl)-3-chloropicolinate
- Methyl 4-(difluoromethyl)-3-bromopicolinate
Uniqueness
Methyl 4-(difluoromethyl)-3-fluoropicolinate stands out due to its specific combination of difluoromethyl and fluorine groups, which impart unique chemical and biological properties. Compared to similar compounds, it offers a balance of stability, reactivity, and bioactivity, making it particularly valuable in various applications .
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)6-5(9)4(7(10)11)2-3-12-6/h2-3,7H,1H3 |
InChI Key |
DUBOIIHHDOPLHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















